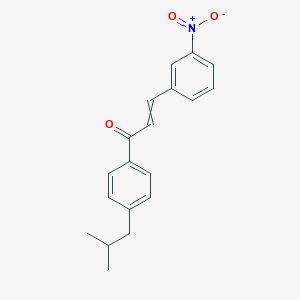
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, abbreviated as IBPNP, is a chemical compound with a wide range of potential applications. It is a nitroalkene that has been used in the synthesis of various compounds, including heterocyclic compounds, polymers, and pharmaceuticals. IBPNP has been studied extensively for its potential therapeutic and industrial applications, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Aplicaciones Científicas De Investigación
Environmental Occurrence and Analysis
Nitrophenols, including derivatives like "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one", have been studied for their atmospheric presence and potential sources. Harrison et al. (2005) reviewed nitrophenols in the atmosphere, focusing on their formation from combustion processes and secondary formation via atmospheric reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for identifying and quantifying these compounds, highlighting the importance of monitoring environmental pollutants and understanding their sources and transformations in the environment Harrison et al., 2005.
Photosensitive Applications
The compound's structural similarity to nitrophenyl derivatives suggests potential utility in photosensitive applications. Amit et al. (1974) discussed the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, in synthetic chemistry. These compounds are promising for future applications due to their ability to undergo light-induced reactions, which can be useful in developing new synthetic pathways and materials Amit et al., 1974.
Degradation Studies
Research on related phenolic compounds has also focused on degradation mechanisms, which can be relevant for understanding the environmental fate of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one". Yokoyama (2015) reviewed the acidolysis of lignin model compounds, which can shed light on the degradation behaviors of complex organic compounds, including potential pathways and products of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one" in various environmental contexts Yokoyama, 2015.
Environmental and Human Health Impacts
Studies on the genotoxicity and environmental impact of nitrosoureas and alkylphenols provide insight into the potential health and environmental implications of structurally related compounds. Shibuya and Morimoto (1993) reviewed the genotoxicity of 1-ethyl-1-nitrosourea, emphasizing the importance of understanding the mutagenic and carcinogenic potentials of chemical compounds Shibuya & Morimoto, 1993. Additionally, Ying et al. (2002) reviewed the environmental fate and effects of alkylphenols and their ethoxylates, highlighting concerns about their persistence, bioaccumulation, and endocrine-disrupting effects Ying et al., 2002.
Propiedades
IUPAC Name |
(E)-1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKXLIVUBCYENE-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

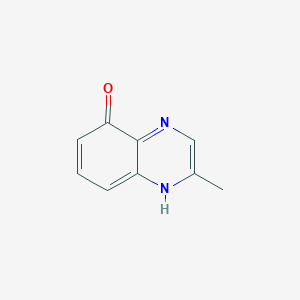
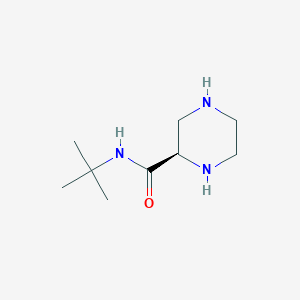


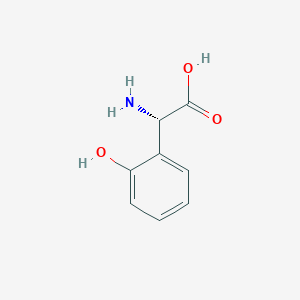
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
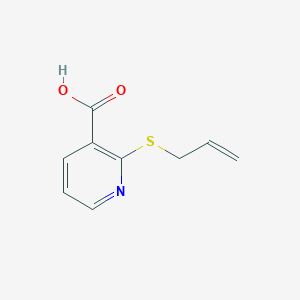
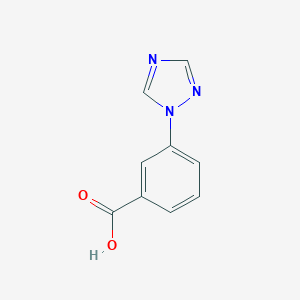
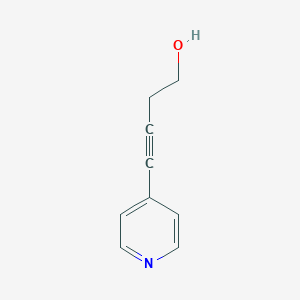
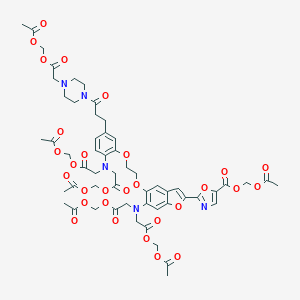
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)